

Application Notes: Alexa Fluor 405 in Super-Resolution Microscopy (STORM)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alexa Fluor 405

Cat. No.: B1265176

[Get Quote](#)

Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution fluorescence imaging technique that overcomes the diffraction limit of light to generate images with nanoscale resolution. This is achieved by sequentially activating and localizing individual photoswitchable fluorophores. Within the STORM methodology, **Alexa Fluor 405** plays a crucial role, not as a primary imaging reporter, but as a highly effective "activator" fluorophore. [1][2] It is typically used in an "activator-reporter" dye pair scheme, most commonly with cyanine dyes like Alexa Fluor 647 or Cy5.[1][3][4] In this pairing, a short-wavelength laser (e.g., 405 nm) excites **Alexa Fluor 405**, which in turn facilitates the transition of the nearby reporter dye from a stable dark state to a fluorescent "on" state.[1] This controlled reactivation is fundamental to the STORM process, enabling the temporal separation of single-molecule emissions required for high-precision localization. The use of different activator dyes, including **Alexa Fluor 405**, is a key strategy for enabling multicolor STORM imaging.[2][5]

Data Presentation

Quantitative Properties of Alexa Fluor 405

The primary role of **Alexa Fluor 405** as an activator means its own fluorescence properties are less critical than its ability to control the paired reporter. However, its fundamental spectral characteristics are important for experimental setup.

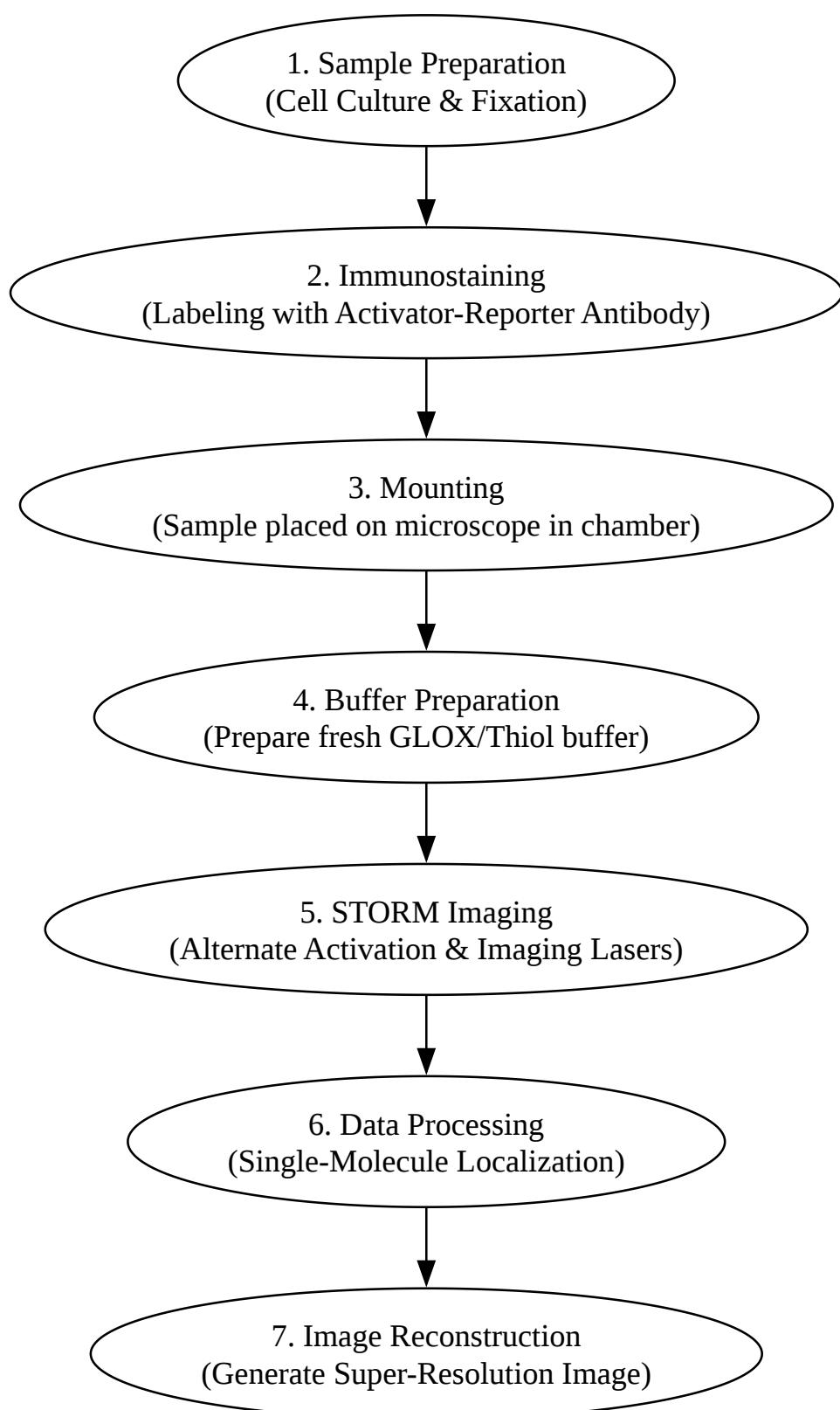
Property	Value	Reference
Excitation Maximum	401 nm	[6]
Emission Maximum	421 nm	[6]
Molar Extinction Coefficient	$34,000 \text{ M}^{-1}\text{cm}^{-1}$ (at 401 nm)	[1]
Recommended Activation Laser	407 nm Krypton or 408 nm violet diode	[6]

Performance of Common Reporter Dyes Activated by Alexa Fluor 405

The quality of a STORM image is primarily dictated by the properties of the reporter dye. Alexa Fluor 647 is considered the dye-of-choice for STORM due to its superior photoswitching characteristics when paired with an activator like **Alexa Fluor 405**.[7]

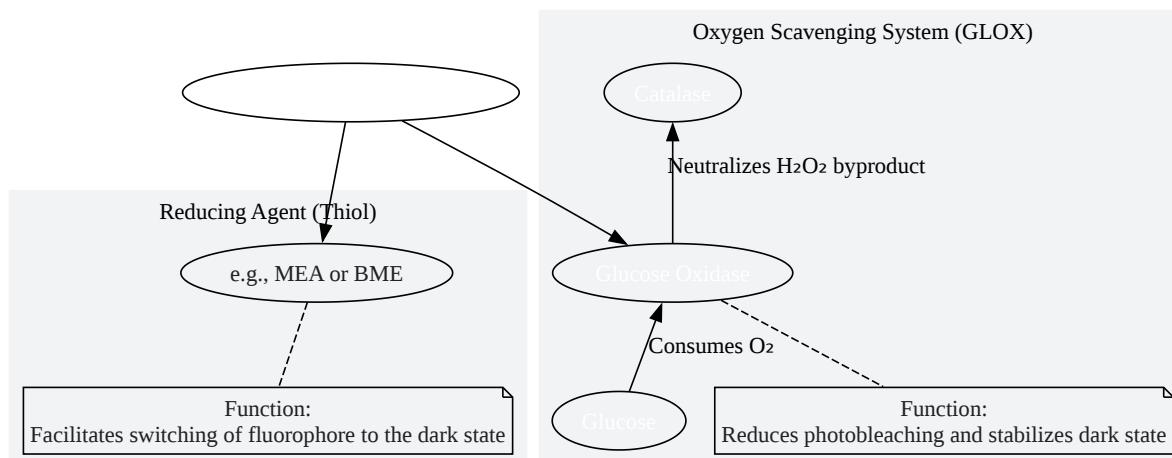
Reporter Dye Property	Alexa Fluor 647	Cy5	Justification for High-Quality STORM
Typical Localization Precision	17 - 25 nm	Similar to Alexa Fluor 647	High photon output per switching event is the most critical factor for localization precision.[5][8]
Photon Output	High (thousands per cycle)	High	A high photon yield maximizes the signal-to-noise ratio, allowing for more precise localization.[7][8]
On/Off Duty Cycle	Low (~0.001)	Low	A low duty cycle ensures that only a sparse subset of molecules is 'on' at any given time, preventing spatial overlap.[8][9]
Photostability	High	High	High photostability allows for a large number of switching cycles before the dye photobleaches, enabling dense sampling.[8]

Key Visualizations


Photoswitching Mechanism in Activator-Reporter STORM

// Edges Reporter_On -> Reporter_Off [label="Imaging Laser (e.g., 647 nm)\n+ Thiol (e.g., MEA)", color="#EA4335"]; Reporter_Off -> Reporter_On [label="Activation Laser (405 nm)"];

```
color="#34A853"]; Reporter_On -> Reporter_On [label="Imaging Laser (647 nm)\nPhoton Emission", style=dashed, arrowhead=none, color="#4285F4"]; Activator -> Reporter_Off [style=invis]; // for layout }
```


Caption: Photoswitching cycle for an activator-reporter dye pair.

General Experimental Workflow for STORM

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical STORM experiment.

Composition of STORM Imaging Buffer

[Click to download full resolution via product page](#)

Caption: Functional components of the photoswitching buffer.

Experimental Protocols

Protocol 1: Antibody Labeling with Alexa Fluor 405-Alexa Fluor 647

This protocol describes the dual labeling of a secondary antibody with an activator (**Alexa Fluor 405**) and a reporter (Alexa Fluor 647).

Materials:

- Secondary antibody (1.25 mg/ml in PBS)
- **Alexa Fluor 405**, NHS Ester (e.g., 0.02 mg aliquot)

- Alexa Fluor 647, NHS Ester (e.g., 0.02 mg aliquot)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1M Sodium Bicarbonate (NaHCO₃), pH ~8.3
- Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare Dye Solutions: Dissolve one 0.02 mg aliquot of **Alexa Fluor 405** in 10 µl of anhydrous DMSO. Separately, dissolve one 0.02 mg aliquot of Alexa Fluor 647 in 10 µl of anhydrous DMSO.[7]
- Reaction Mixture: In a microcentrifuge tube, combine the following in order:
 - 50 µl secondary antibody (1.25 mg/ml)
 - 6 µl of 1M NaHCO₃
 - 4 µl of **Alexa Fluor 405** solution
 - 0.6 µl of Alexa Fluor 647 solution[7]
- Incubation: Gently mix and allow the reaction to proceed for 30 minutes at room temperature, protected from light (e.g., wrapped in foil).[7]
- Purification: Separate the labeled antibody from unreacted dye using a purification column (e.g., size-exclusion chromatography).
- Characterization: Determine the degree of labeling and antibody concentration using UV-Visible spectrophotometry. The concentration of each labeled fluorophore can be calculated using the Beer-Lambert law (Concentration = A_{max} / ε_{max}).[1]
- Storage: Store the purified, labeled antibody at 4°C for short-term use or in aliquots at -20°C for long-term storage.[1]

Protocol 2: Cell Fixation and Immunostaining

This protocol is a general guideline for preparing adherent cells for STORM imaging. Optimization may be required depending on the cell type and target protein.

Materials:

- Fixation Solution: 3% Paraformaldehyde (PFA) + 0.1% Glutaraldehyde in PBS
- Reducing Buffer: 0.1% Sodium Borohydride (NaBH₄) in PBS (prepare fresh)
- Permeabilization Buffer: 0.2% Triton™ X-100 in PBS
- Blocking Buffer: 3% Bovine Serum Albumin (BSA) + 0.2% Triton™ X-100 in PBS[7]
- Washing Buffer: 0.2% BSA + 0.05% Triton™ X-100 in PBS[1]
- Primary antibody and labeled secondary antibody (from Protocol 1)

Procedure:

- Fixation: Fix cells with Fixation Solution for 15-20 minutes at room temperature.
- Reduction: Wash cells 3 times with PBS. To reduce background fluorescence from glutaraldehyde, incubate with freshly prepared Reducing Buffer for 7-10 minutes.[10]
- Permeabilization: Wash 3 times with PBS. Permeabilize cells with Permeabilization Buffer for 15 minutes.[7]
- Blocking: Block non-specific binding by incubating with Blocking Buffer for at least 60-90 minutes at room temperature.[7]
- Primary Antibody: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash cells 5 times with Washing Buffer, 5-10 minutes per wash.
- Secondary Antibody: Incubate with the **Alexa Fluor 405**-Alexa Fluor 647 labeled secondary antibody (diluted in Blocking Buffer) for 30-45 minutes at room temperature, protected from light.

- Final Washes: Wash 5 times with Washing Buffer, followed by 3 final washes with PBS. The sample is now ready for imaging.

Protocol 3: STORM Imaging Buffer Preparation

The imaging buffer is critical for inducing the photoswitching of the dyes and must be prepared fresh before each imaging session.[\[7\]](#)

Materials:

- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) Glucose[\[1\]](#)
- GLOX Solution: 14 mg Glucose Oxidase + 50 μ L of Buffer A (10 mM Tris pH 8.0, 50 mM NaCl) + 25 μ L Catalase solution.
- 2-mercaptoethanol (BME) or Cysteamine (MEA)

Procedure:

- Prepare Buffer B: Dissolve glucose in the Tris/NaCl solution. Ensure the pH is stable at 8.0. [\[1\]](#)
- Prepare GLOX Solution: Prepare the concentrated GLOX enzyme mixture. This can often be stored at 4°C for a short period.
- Final Imaging Buffer: Immediately before imaging, prepare the final buffer. For a ~700 μ l final volume:
 - 690 μ l of Buffer B
 - 7 μ l of GLOX solution
 - 7 μ l of 2-mercaptoethanol (BME)[\[7\]](#)
- Application: Remove the PBS from the sample chamber and immediately add the fresh STORM imaging buffer. The buffer is effective for several hours.[\[7\]](#)

Protocol 4: STORM Data Acquisition

This describes a typical acquisition sequence for an **Alexa Fluor 405**-**Alexa Fluor 647** dye pair.

Microscope Setup:

- Objective: High numerical aperture (NA) TIRF objective (e.g., 60x or 100x, NA \geq 1.4).
- Lasers: A 647 nm laser for imaging and a 405 nm laser for activation.[\[1\]](#)
- Camera: An EMCCD or sCMOS camera capable of high frame rates and single-molecule sensitivity.

Acquisition Sequence:

- Find Focus: Locate the sample and focus on the labeled structure of interest.
- Induce Dark State: Illuminate the sample with high-power 647 nm laser light to drive most of the Alexa Fluor 647 molecules into the long-lived dark state.
- Begin Acquisition: Start recording a movie (typically 10,000-40,000 frames).
- Cycling: While continuously illuminating with the 647 nm imaging laser (e.g., 1-4 kW/cm²), apply brief pulses of the 405 nm activation laser.[\[1\]](#)[\[11\]](#)
 - A typical cycle consists of one frame of 405 nm activation followed by 2-3 frames of 647 nm imaging.[\[1\]](#)
 - The power of the 405 nm laser should be gradually increased throughout the acquisition as the pool of activatable molecules depletes. The goal is to maintain a constant, low density of single "on" molecules per frame.
- End Acquisition: Stop the acquisition once the density of blinking events becomes too low.
- Data Analysis: The recorded movie is then processed with localization software to identify the precise coordinates of each single-molecule blinking event, from which the final super-resolution image is rendered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of photoswitchable labeled antibodies for STORM imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Molecule Super-Resolution Imaging | Nikon's MicroscopyU [microscopyu.com]
- 6. Alexa Fluor 405 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mvi-inc.com [mvi-inc.com]
- 8. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes: Alexa Fluor 405 in Super-Resolution Microscopy (STORM)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265176#alexa-fluor-405-in-super-resolution-microscopy-storm>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com